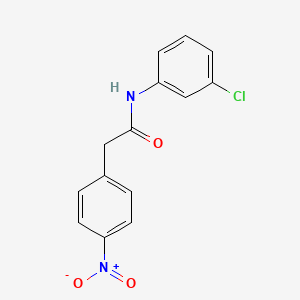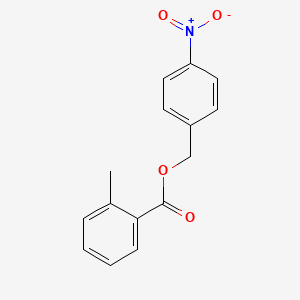
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide, also known as Niflumic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. It was first synthesized in the 1970s and has since been widely studied for its potential therapeutic applications. In
Wirkmechanismus
The exact mechanism of action of N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid is not fully understood, but it is thought to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid has also been shown to modulate the activity of ion channels and transporters, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the transient receptor potential (TRP) channels.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in response to inflammatory stimuli. It has also been shown to reduce the activity of ion channels and transporters, such as the CFTR and TRP channels, which are involved in various physiological processes such as ion transport and cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid in lab experiments is its well-established safety profile and low toxicity. It is also readily available and relatively inexpensive compared to other NSAIDs. However, one of the limitations of using N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid is its potential for off-target effects due to its broad range of biological activities. In addition, its solubility in aqueous solutions can be limited, which can affect its bioavailability and efficacy in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid. One area of interest is its potential use in treating various diseases such as cancer, cardiovascular disease, and neurological disorders. Another area of interest is its role in modulating the activity of ion channels and transporters in various cell types. Further studies are also needed to better understand its mechanism of action and potential off-target effects. Finally, the development of more efficient and effective synthesis methods for N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid could facilitate its use in various scientific research applications.
Synthesemethoden
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid can be synthesized through a multistep process involving the reaction of 3-chlorobenzoic acid with 4-nitrobenzene in the presence of thionyl chloride to form 3-chloro-4-nitrobenzoic acid. The resulting product is then reacted with acetic anhydride and sodium acetate to form N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation and pain. It has also been studied for its potential use in treating various diseases such as cancer, cardiovascular disease, and neurological disorders. In addition, N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid has been used as a tool for studying the function of ion channels and transporters in various cell types.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-2-1-3-12(9-11)16-14(18)8-10-4-6-13(7-5-10)17(19)20/h1-7,9H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUNLWSAICMMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5766039.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5766049.png)
![N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5766052.png)


![N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5766074.png)

![2-ethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5766085.png)



